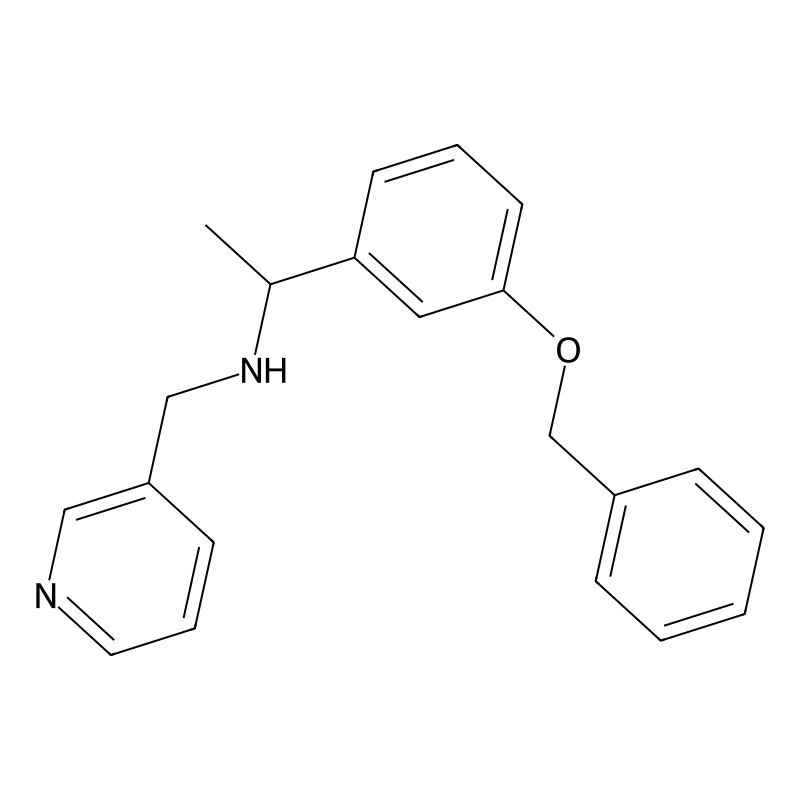

1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Catalog No.

S7326205

CAS No.

M.F

C21H22N2O

M. Wt

318.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

IUPAC Name

1-(3-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H22N2O/c1-17(23-15-19-9-6-12-22-14-19)20-10-5-11-21(13-20)24-16-18-7-3-2-4-8-18/h2-14,17,23H,15-16H2,1H3

InChI Key

NMTMGDSAPJYAFC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NCC3=CN=CC=C3

PMPEA is a chemical compound that belongs to the family of phenylethylamines. It is a derivative of the famous drug amphetamine, which belongs to the class of psychostimulants. PMPEA is a stimulant that has been shown to exhibit similar effects to amphetamine, such as the promotion of wakefulness, increased motivation, and enhanced cognitive performance. PMPEA has been found to have structural similarities to other psychostimulants like modafinil and armodafinil, which are also used to treat excessive sleepiness and cognitive impairment disorders.

PMPEA is a white crystalline powder that has a molecular weight of 303.4 g/mol. It has a melting point of 104-105°C and is soluble in ethanol, methanol, and chloroform but insoluble in water. PMPEA is a non-polar molecule and has a logP value of 4.10. It has a pKa of 8.11 and a boiling point of 448.9°C.

PMPEA is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis can be performed using multiple routes, including the use of aryl Grignard reagents, amine nucleophiles, and carbonyl precursors. The purity and identity of PMPEA can be determined using various analytical methods like high-performance liquid chromatography (HPLC), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Various analytical methods are used to quantify PMPEA in different sample matrices. HPLC coupled with mass spectrometry (MS) is a common method used for quantification of PMPEA in biological fluids like urine, plasma, and serum. Additionally, the use of electrochemical detection (ECD) and gas chromatography-mass spectrometry (GC-MS) have also been reported for PMPEA quantification.

PMPEA has been shown to have potent stimulant effects in animal and human studies. In rats, PMPEA has been found to increase locomotor activity and induce a motor activity pattern similar to that of other stimulants like cocaine and amphetamine. In human studies, PMPEA has been shown to increase attention, motivation, and cognitive performance.

PMPEA has a low toxicity profile and has been found to be well-tolerated in animal studies and human clinical trials. However, like other stimulants, PMPEA can have adverse effects like increased heart rate, blood pressure, and anxiety. Overdose of PMPEA can lead to more severe consequences, including seizures, hyperthermia, and even death.

PMPEA has potential applications in various fields of research, including neuroscience, pharmacology, and chemistry. In neuroscience, PMPEA can be utilized as a tool to investigate the molecular mechanisms behind cognitive function and behavior. In pharmacology, PMPEA can serve as a lead compound for developing new drugs to treat cognitive impairment and excessive sleepiness. Additionally, PMPEA can be used in chemical research to synthesize novel derivatives with enhanced properties.

PMPEA is currently a topic of active research, and several studies have been conducted to explore its chemical and biological properties. However, there is still a significant knowledge gap on the molecular mechanism of action that mediates the psychostimulant effects of PMPEA.

The potential implications of PMPEA are vast and can have significant implications in several fields of research and industry. In the pharmaceutical industry, PMPEA can be used as a lead compound to develop new drugs to treat cognitive impairment, excessive sleepiness, and attention deficit disorders. In the chemical industry, PMPEA can be utilized to synthesize novel derivatives with enhanced properties. In the field of neuroscience, PMPEA can help researchers understand the molecular mechanisms that underlie impaired cognitive function and behavior in psychiatric and neurodegenerative disorders.

Limitations:

One of the significant limitations of PMPEA is its potential for abuse and misuse. As a psychostimulant, PMPEA can be addictive and can lead to risky behavior, especially in individuals with a history of drug abuse. Additionally, the long-term effects of PMPEA use are still unclear.

Limitations:

One of the significant limitations of PMPEA is its potential for abuse and misuse. As a psychostimulant, PMPEA can be addictive and can lead to risky behavior, especially in individuals with a history of drug abuse. Additionally, the long-term effects of PMPEA use are still unclear.

Future research should aim to elucidate the molecular mechanisms underlying the psychostimulant effects of PMPEA. Additionally, more studies are needed to determine the long-term effects of PMPEA use and its potential for abuse. Further research can also explore the therapeutic potential of PMPEA in treating various cognitive and behavioral disorders. The development of safer and more effective derivatives of PMPEA should also be a focus of future research in the pharmaceutical and chemical industry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

318.173213330 g/mol

Monoisotopic Mass

318.173213330 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds